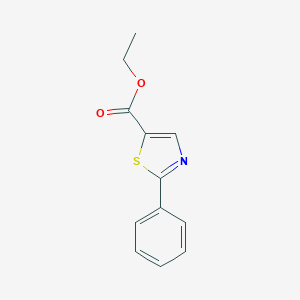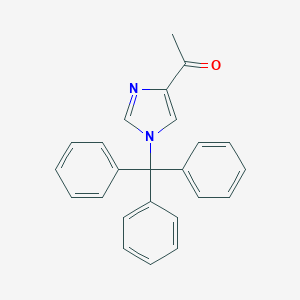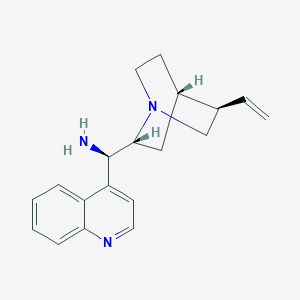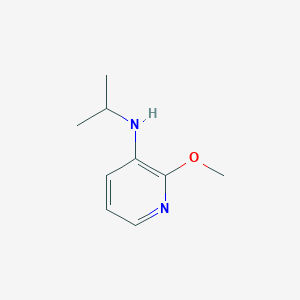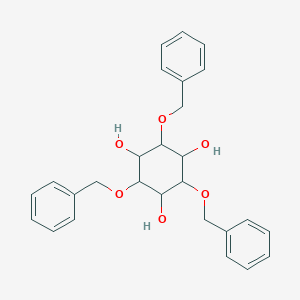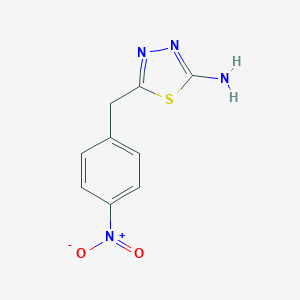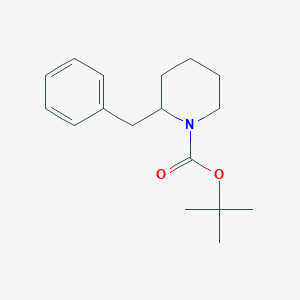![molecular formula C12H15NO B176974 2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one CAS No. 67153-85-9](/img/structure/B176974.png)
2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one, commonly known as DMINDO, is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the class of indenone derivatives. DMINDO exhibits a range of biological activities and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Alzheimer's Disease Imaging
Researchers have highlighted the use of specific radioligands, including derivatives of "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one," in the imaging of amyloid plaques in Alzheimer's disease patients. These compounds, labeled with radioactive isotopes, are used in PET scans to identify amyloid deposits in the brain, a hallmark of Alzheimer's disease. This innovative technique facilitates early detection and monitoring of the disease, providing a pathway for the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Fluorescent Properties in Medical Applications
Methylene Blue, a compound with similarities in application to "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one," has been explored for its fluorescent properties in medical applications. Its use in intraoperative fluorescent imaging illustrates the potential of fluorescent compounds in enhancing the visualization of anatomical structures and tumors during surgery. This opens up new avenues for the application of fluorescent dyes in clinical practice, potentially improving surgical outcomes (Cwalinski et al., 2020).
Neurochemistry and Neurotoxicity
The neurochemical effects and potential neurotoxicity of compounds structurally related to "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one" have been studied in the context of 3,4-Methylenedioxymethamphetamine (MDMA). Understanding these effects is crucial for assessing the safety of new therapeutic agents that interact with the serotonin system. These studies contribute to a broader understanding of the compound's impact beyond its psychedelic properties, highlighting its significance in neurochemistry and potential therapeutic applications (McKenna & Peroutka, 1990).
Environmental and Cellular Processes
The interactions of "2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one" with other substances at the molecular level, particularly in mixtures with dimethyl sulfoxide (DMSO), highlight its importance in understanding the microscopic dissolution properties and macroscopic solution behavior. These interactions have implications for its applications in various scientific fields ranging from biotechnology to electrochemistry (Kiefer et al., 2011).
properties
CAS RN |
67153-85-9 |
|---|---|
Product Name |
2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one |
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
IOXRKHWIYNWYFF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CC2=CC=CC=C2C1=O |
Canonical SMILES |
CN(C)CC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



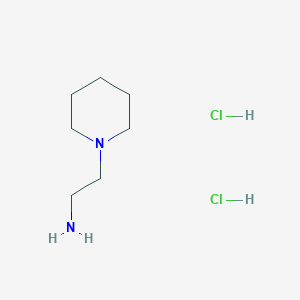
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
